
Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate
Descripción general
Descripción
“Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate” is a chemical compound with the molecular formula C11H14O4 . It is also known by other names such as Benzenepropanoic acid, 4-hydroxy-3-methoxy-, methyl ester; Hydrocinnamic acid, 4-hydroxy-3-methoxy-, methyl ester; Methyl 3-[4-hydroxy-3-(methyloxy)phenyl]propanoate; Methyl dihydroferulate; Methyl hydroferulate .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C11H14O4/c1-14-10-7-8 (3-5-9 (10)12)4-6-11 (13)15-2/h3,5,7,12H,4,6H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 210.2265 . More detailed properties are not directly available in the search results.Aplicaciones Científicas De Investigación
Anticancer Activity
A hybrid compound of chalcone-salicylate, which shares some structural similarities with the compound , has been synthesized and studied for its potential anticancer activity . The compound exhibited a more negative value of binding free energy than tamoxifen, a commonly used drug in breast cancer treatment . This suggests that the compound could potentially be developed as an anticancer agent .
Synthesis of Novel Compounds
The compound could potentially be used as a precursor in the synthesis of novel compounds. For example, a novel Schiff base was prepared using a compound structurally similar to the one . Such Schiff bases and their metal complexes are often studied for their potential applications in various fields, including medicinal chemistry .
Antimicrobial Activity
The Schiff base mentioned above was used to synthesize copper (II) complexes, which were then studied for their antimicrobial activity . This suggests that the compound , or its derivatives, could potentially be used in the development of new antimicrobial agents .
Molecular Docking Studies
Compounds similar to the one have been used in molecular docking studies to explore their interactions with various proteins . This could potentially help in the design of new drugs with specific target interactions .
In Silico Studies
The chalcone-salicylate hybrid compound was also studied using computational approaches, including molecular docking and MD simulation . This suggests that the compound could potentially be studied using similar in silico methods to predict its properties and interactions .
Organic Synthesis
The compound could potentially be used in organic synthesis, as a precursor or intermediate in the synthesis of more complex molecules. For example, a hybrid of eugenol and a chalcone was synthesized using a compound structurally similar to the one .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various cellular targets, including enzymes, receptors, and transport proteins .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Similar compounds have been found to influence various metabolic and signaling pathways .
Pharmacokinetics
A study on a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), found that it undergoes rapid metabolism and wide tissue distribution in sprague-dawley rats .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate .
Propiedades
IUPAC Name |
methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-15-7-3-4-8(9(12)5-7)10(13)6-11(14)16-2/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJQOYPDNARFMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564066 | |
| Record name | Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate | |
CAS RN |
132017-98-2 | |
| Record name | Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



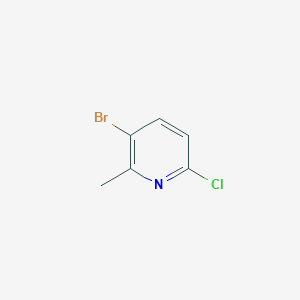



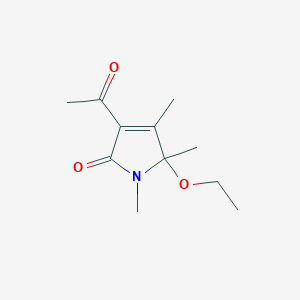

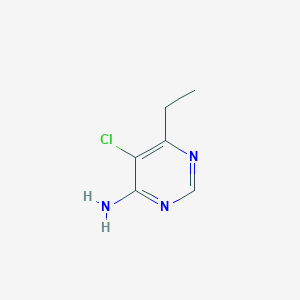
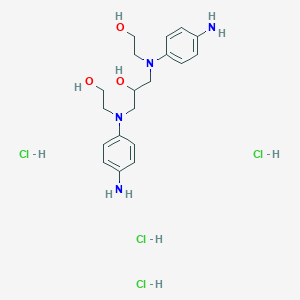
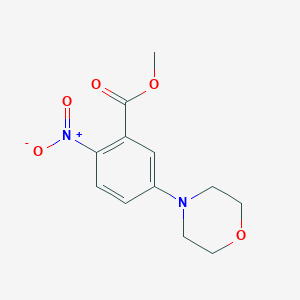

![2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B163984.png)


